molecular formula C14H19NO B13176367 1-Benzyl-5,6-dimethylpiperidin-3-one

1-Benzyl-5,6-dimethylpiperidin-3-one

Cat. No.: B13176367
M. Wt: 217.31 g/mol
InChI Key: GBNPXKCPQPNLBB-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethylpiperidin-3-one is an organic compound with the molecular formula C14H19NO It is a piperidine derivative, characterized by the presence of benzyl and dimethyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6-dimethylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-one with methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-5,6-dimethylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Benzyl-3,3-dimethylpiperidin-4-one
  • 1-Benzyl-3,5-dimethylpiperidin-4-one
  • 1-Benzyl-4-methylpiperidin-3-one

Comparison: 1-Benzyl-5,6-dimethylpiperidin-3-one is unique due to the specific positioning of the dimethyl groups on the piperidine ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the dimethyl groups at the 5 and 6 positions may enhance its stability and alter its interaction with molecular targets .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-5,6-dimethylpiperidin-3-one

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)10-15(12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

GBNPXKCPQPNLBB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CN(C1C)CC2=CC=CC=C2

Origin of Product

United States

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